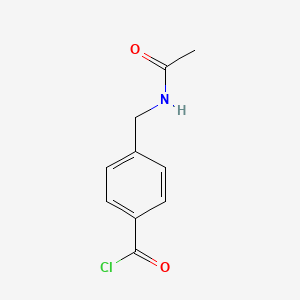

4-(Acetamidomethyl)benzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

82086-13-3 |

|---|---|

Molecular Formula |

C10H10ClNO2 |

Molecular Weight |

211.64 g/mol |

IUPAC Name |

4-(acetamidomethyl)benzoyl chloride |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)12-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H,12,13) |

InChI Key |

FACIQZIWDOOHFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)C(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Acetamidomethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions of 4-(Acetamidomethyl)benzoyl chloride

This compound, as an acyl chloride, readily undergoes nucleophilic acyl substitution reactions. The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, leading to the displacement of the chloride leaving group.

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N-substituted 4-(acetamidomethyl)benzamides. This reaction proceeds through a nucleophilic addition-elimination mechanism. The amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen to form the stable amide product. chemguide.co.uklibretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

The versatility of this reaction allows for the incorporation of the 4-(acetamidomethyl)benzoyl moiety into a wide array of molecular scaffolds, which is of significant interest in medicinal chemistry and materials science. For instance, a variety of 11H-benzo[a]carbazole-5-carboxamide derivatives with antitumor activity have been synthesized using this approach. nih.gov Similarly, primary amines react with benzoyl chloride to form benzamides. gauthmath.com

| Amine Substrate | Product |

| Primary Amines (R-NH₂) | N-Alkyl-4-(acetamidomethyl)benzamide |

| Secondary Amines (R₂NH) | N,N-Dialkyl-4-(acetamidomethyl)benzamide |

| Ammonia (B1221849) (NH₃) | 4-(Acetamidomethyl)benzamide |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-(acetamidomethyl)benzamide |

In a similar fashion to amines, alcohols and thiols can act as nucleophiles in reactions with this compound to produce the corresponding esters and thioesters.

Esterification: The reaction with alcohols, often carried out in the presence of a base like pyridine (B92270) or triethylamine, yields 4-(acetamidomethyl)benzoates. A very fast acylation of alcohols with benzoyl chloride in the presence of TMEDA (N,N,N′,N′-tetramethylethylenediamine) at low temperatures has been reported to give excellent yields of the corresponding benzoates. organic-chemistry.org This method is notable for its mild conditions and high efficiency.

Thioesterification: Thiols, being more nucleophilic than their alcohol counterparts, react readily with this compound to form S-thioesters. chemistrysteps.com The synthesis of thioesters from acyl chlorides and thiols can be catalyzed by zinc oxide under solvent-free conditions at room temperature, offering an efficient and environmentally friendly protocol. researchgate.net These reactions are significant as thioesters are important intermediates in organic synthesis and biochemistry. researchgate.netorganic-chemistry.org

| Nucleophile | Product |

| Alcohol (R-OH) | Alkyl 4-(acetamidomethyl)benzoate |

| Thiol (R-SH) | S-Alkyl 4-(acetamidomethyl)thiobenzoate |

| Phenol (Ar-OH) | Aryl 4-(acetamidomethyl)benzoate |

| Thiophenol (Ar-SH) | S-Aryl 4-(acetamidomethyl)thiobenzoate |

Beyond amines, alcohols, and thiols, this compound can react with other heteronucleophiles. For example, reactions with water lead to hydrolysis, forming 4-(acetamidomethyl)benzoic acid. Carboxylates can also act as nucleophiles, although less commonly, to form acid anhydrides. The reactivity towards various nucleophiles is a key aspect of its synthetic utility. In a study of 2-(chloroseleno)benzoyl chloride, it was found that a primary amino group was the most reactive nucleophile, undergoing simultaneous selenenylation and acylation, while less reactive hydroxy and thiol groups were selenenylated and/or acylated depending on the reaction conditions. researchgate.net

Electrophilic Aromatic Substitution Reactions involving this compound (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction used to introduce an acyl group onto an aromatic ring. chemguide.co.uk In this reaction, an acyl chloride or anhydride (B1165640) is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which facilitates the formation of a highly electrophilic acylium ion. chemguide.co.uklibretexts.org This electrophile is then attacked by the electron-rich aromatic ring. youtube.com

This compound can be used as the acylating agent in Friedel-Crafts reactions. nih.govsapub.org The reaction with an aromatic compound, such as benzene (B151609), in the presence of a Lewis acid would yield a diaryl ketone. The 4-(acetamidomethyl) substituent on the benzoyl chloride will influence the reactivity and regioselectivity of this reaction. This method is a powerful tool for the synthesis of aromatic ketones. sapub.org

It is important to note that the conditions for Friedel-Crafts acylation, particularly the use of a strong Lewis acid, might affect the acetamidomethyl group. However, the reaction is generally a reliable method for forming carbon-carbon bonds. chemguide.co.uk

Influence of the 4-Acetamidomethyl Substituent on Reaction Pathways and Selectivity of Benzoyl Chlorides

The 4-acetamidomethyl group [(CH₃CONHCH₂-)] on the benzene ring of benzoyl chloride plays a crucial role in modulating its reactivity and directing the outcome of its reactions. This influence stems from a combination of electronic and steric effects.

Steric Effects: The acetamidomethyl group is relatively bulky. This steric hindrance can influence the approach of nucleophiles to the carbonyl carbon in nucleophilic acyl substitution reactions. However, since the substituent is in the para position, its steric effect on the reactivity of the acyl chloride group is minimal compared to a substituent in the ortho position. In electrophilic aromatic substitution reactions involving the substituted benzene ring, the steric bulk of the acetamidomethyl group can influence the regioselectivity, potentially favoring substitution at the less hindered ortho position. mdpi.comrsc.orgresearchgate.netnih.gov

Regioselective and Chemoselective Transformations driven by the 4-Acetamidomethyl Moiety

The 4-acetamidomethyl group, -CH₂NHC(O)CH₃, is an interesting substituent that can exert both steric and electronic effects, thereby influencing the regioselectivity and chemoselectivity of reactions involving this compound.

Regioselectivity: In the context of electrophilic aromatic substitution on the benzene ring, the 4-acetamidomethyl group is anticipated to be an ortho, para-director. youtube.comlibretexts.org However, since the para-position is already occupied by the benzoyl chloride group, any further substitution would be directed to the positions ortho to the acetamidomethyl group (i.e., the 3- and 5-positions). The acetamidomethyl group is generally considered an activating group due to the potential for hyperconjugation and the electron-donating nature of the nitrogen atom's lone pair, although this effect is insulated by the methylene (B1212753) spacer. This directing effect is crucial when considering reactions that might involve modification of the aromatic ring itself.

Chemoselectivity: The presence of multiple reactive sites in this compound—the highly electrophilic acyl chloride and the nucleophilic secondary amide—raises questions of chemoselectivity in reactions with various reagents.

In reactions with nucleophiles, the primary site of attack is overwhelmingly the acyl chloride carbon, which is significantly more electrophilic than the amide carbonyl carbon. However, the amide N-H bond is acidic and can be deprotonated by a strong base. This could lead to competitive reactions at the nitrogen atom.

Consider a reaction with a multifunctional nucleophile, such as an amino alcohol. The outcome would depend on the relative nucleophilicity of the amine and hydroxyl groups and the reaction conditions. Generally, the more nucleophilic amine would preferentially attack the highly reactive acyl chloride.

The chemoselectivity of reactions involving molecules with both sulfonyl chloride and aroyl chloride functionalities has been studied, revealing that the aroyl chloride is generally more reactive. nih.govbeilstein-journals.org By analogy, the acyl chloride in this compound will be the primary site of reaction for most nucleophiles.

To illustrate the potential for chemoselective transformations, consider the following hypothetical reaction data:

| Nucleophile | Predicted Major Product | Rationale |

| Aniline | N-phenyl-4-(acetamidomethyl)benzamide | The highly reactive acyl chloride is readily attacked by the amine nucleophile. |

| Ethanol | Ethyl 4-(acetamidomethyl)benzoate | The alcohol acts as a nucleophile, leading to ester formation. |

| Aminoethanol | N-(2-hydroxyethyl)-4-(acetamidomethyl)benzamide | The more nucleophilic amine group is expected to react preferentially with the acyl chloride. |

| Sodium Hydride | Deprotonation of the amide N-H | In the absence of a more electrophilic site, a strong, non-nucleophilic base will deprotonate the most acidic proton. |

These predictions are based on established principles of reactivity. Experimental verification would be necessary to confirm these outcomes.

Kinetic and Spectroscopic Mechanistic Studies of Transformations involving this compound

The mechanism of nucleophilic acyl substitution on benzoyl chlorides can range from a stepwise addition-elimination pathway to a more concerted Sₙ2-like process, and in some cases, an Sₙ1-like mechanism involving an acylium ion intermediate. rsc.orgmdpi.com The preferred pathway is influenced by the nature of the substituent on the aromatic ring, the nucleophile, and the solvent.

Kinetic Studies: The electronic effect of the 4-acetamidomethyl substituent is crucial in determining the reaction rate. This substituent is weakly electron-donating through inductive effects and hyperconjugation. For a reaction proceeding through a tetrahedral intermediate (addition-elimination), an electron-donating group would be expected to slightly decrease the rate by destabilizing the buildup of negative charge on the carbonyl oxygen in the transition state. Conversely, for a reaction proceeding through an Sₙ1-like mechanism with the formation of a positively charged acylium ion, an electron-donating group would be expected to increase the rate by stabilizing the positive charge.

Kinetic studies on the solvolysis of various para-substituted benzoyl chlorides have demonstrated this dualistic behavior. mdpi.comnih.gov Hammett plots, which correlate the logarithm of the rate constant with a substituent constant (σ), often show a "V" or "U" shape, indicating a change in mechanism from addition-elimination for electron-withdrawing groups to a more Sₙ1-like character for electron-donating groups.

Based on the known behavior of other para-substituted benzoyl chlorides, we can predict the relative rate of hydrolysis for this compound.

Predicted Kinetic Data for Hydrolysis of Substituted Benzoyl Chlorides in a Protic Solvent

| Substituent (p-X) | Hammett Constant (σₚ) | Predicted Relative Rate (k_rel) | Predicted Mechanism |

| -NO₂ | +0.78 | > 1 | Addition-Elimination |

| -Cl | +0.23 | ~ 1 | Addition-Elimination |

| -H | 0 | 1 | Mixed |

| -CH₃ | -0.17 | < 1 | Sₙ1-like character |

| -CH₂NHCOCH₃ | ~ -0.1 | < 1 | Sₙ1-like character |

| -OCH₃ | -0.27 | << 1 | Sₙ1-like |

Note: The Hammett constant for the -CH₂NHCOCH₃ group is an estimate based on similar substituents. The relative rates are qualitative predictions.

Spectroscopic Mechanistic Studies: Spectroscopic techniques are invaluable for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. For example, in the reaction of this compound with an amine, the chemical shifts of the methylene protons and the aromatic protons would change significantly upon conversion to the corresponding amide. Low-temperature NMR studies could potentially allow for the observation of reaction intermediates, such as the tetrahedral intermediate in an addition-elimination reaction.

Infrared (IR) Spectroscopy: The carbonyl stretching frequency (ν_C=O) in the IR spectrum is highly sensitive to the electronic environment of the carbonyl group. The acyl chloride carbonyl of this compound would exhibit a characteristic high-frequency stretch. Upon reaction to form an ester or an amide, this peak would shift to a lower frequency. Time-resolved IR spectroscopy could be employed to study the kinetics of fast reactions by monitoring the change in the carbonyl absorption band over time.

By combining kinetic data with spectroscopic observations, a detailed picture of the reaction mechanism for transformations involving this compound can be constructed. These studies would provide valuable insights into the subtle interplay of electronic and steric effects governed by the 4-acetamidomethyl moiety.

Applications of 4 Acetamidomethyl Benzoyl Chloride As a Strategic Building Block in Organic Synthesis Research

As a Key Intermediate in the Construction of Complex Molecular Architectures and Scaffolds.

The dual reactivity of 4-(Acetamidomethyl)benzoyl chloride makes it a valuable intermediate in the synthesis of intricate molecular frameworks. Its ability to undergo acylation reactions, while retaining a masked amino group for subsequent transformations, is a key feature exploited in multistep synthetic sequences.

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and oral bioavailability. The synthesis of these molecules often involves the use of specialized building blocks that can introduce peptide-like side chains or constrain the molecule into a specific conformation.

This compound can serve as a precursor in the synthesis of peptidomimetics. The benzoyl chloride moiety can be used to acylate an amino acid or peptide fragment, while the acetamidomethyl group can be deprotected to reveal a primary amine. This newly exposed amine can then be further functionalized, for example, by coupling with another amino acid or a different pharmacophore. This strategy allows for the creation of non-natural peptide analogs with diverse side chains.

The development of peptidomimetics is a significant area of research in medicinal chemistry, with several peptidomimetic drugs currently in clinical trials or already approved for therapeutic use. nih.gov The use of building blocks like this compound contributes to the rapid generation of libraries of these complex molecules for biological screening. nih.gov

Table 1: Key Moieties of this compound and Their Roles in Peptidomimetic Synthesis

| Moiety | Function | Synthetic Step |

|---|---|---|

| Benzoyl Chloride | Acylating agent | Forms an amide bond with an amino acid or peptide. |

| Acetamidomethyl Group | Protected amine | The acetamido group serves as a protecting group for the aminomethyl functionality, which can be deprotected for further elaboration. |

In materials science, the introduction of specific functional groups onto a polymer backbone can dramatically alter its physical and chemical properties. This compound can be utilized as a monomer or a post-polymerization modification reagent to create functionalized polymers.

For instance, a polymer bearing pendant hydroxyl or amino groups can be reacted with this compound to introduce the acetamidomethylbenzoyl moiety. Subsequent deprotection of the acetamido group would yield a polymer with free aminomethyl groups, which can then be used for a variety of applications, such as bioconjugation, metal ion chelation, or as a platform for further chemical modifications.

A related monomer, 4-chloromethyl styrene, which also contains a reactive benzylic chloride, is known to be a versatile building block in polymer chemistry. asianpubs.org It can be polymerized and then reacted with various nucleophiles to introduce a wide range of functional groups. asianpubs.org By analogy, polymers derived from or functionalized with this compound offer a route to materials with tailored properties for applications in areas like drug delivery, catalysis, and sensor technology.

Heterocyclic and macrocyclic compounds are of immense importance in medicinal chemistry and materials science. The construction of these complex ring systems often relies on key bond-forming reactions, with acylation being a prominent example.

This compound can be employed in the synthesis of these cyclic structures. For example, it can be reacted with a difunctional molecule containing two nucleophilic groups (e.g., a diamine or an amino alcohol) in a high-dilution environment to promote intramolecular cyclization, leading to the formation of a macrocycle. The acetamidomethyl group can either be a part of the final macrocyclic framework or be modified in a subsequent step.

The synthesis of macrocyclic organo-peptide hybrids, for instance, often involves the reaction of a peptide precursor with a bifunctional synthetic precursor, sometimes utilizing click chemistry for the cyclization step. nih.gov The benzoyl chloride functionality of this compound could be envisioned as a handle for attaching to a peptide chain, with the protected amine available for a subsequent ring-closing reaction. The development of novel methods for the regioselective synthesis of polycyclic heterocycles is an active area of research. rsc.org

In the Development of Novel Synthetic Reagents and Methodologies.

Beyond its direct use as a building block, this compound can also be instrumental in the development of new synthetic tools and techniques.

Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of peptides and other oligomers. nih.gov In a typical solid-phase peptide synthesis (SPPS), amino acids are sequentially coupled to a growing peptide chain that is attached to a solid support, or resin. beilstein-journals.org

By analogy with other acid chlorides, this compound could be utilized in solid-phase synthesis in several ways. It could be attached to a resin through its benzoyl chloride group, leaving the acetamidomethyl group available for further reactions. Alternatively, a resin with a nucleophilic handle could be acylated with this compound. The resulting resin-bound species could then serve as a starting point for the synthesis of a combinatorial library of small molecules. The development of solid-phase syntheses for complex scaffolds like 1,4-benzodiazepine-2,5-diones, which are valuable as dipeptide or beta-turn mimetics, highlights the importance of this methodology. nih.gov

In analytical chemistry, particularly in the field of metabolomics, derivatization is often employed to improve the detection and quantification of small molecules by techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). umich.edunih.gov Derivatization can enhance the chromatographic retention of polar analytes on reversed-phase columns and increase their ionization efficiency in the mass spectrometer. umich.educhromatographyonline.com

Benzoyl chloride is a well-established derivatization reagent that reacts rapidly with primary and secondary amines, as well as phenols, to form stable benzoylated derivatives. chromatographyonline.comnih.gov This derivatization can lead to significant increases in sensitivity, sometimes up to 1,000-fold. nih.gov The use of benzoyl chloride has been successfully applied to the analysis of a wide range of neurologically relevant compounds in various biological matrices. nih.gov

This compound, as a substituted benzoyl chloride, could potentially be used as a specialized derivatization agent. The acetamidomethyl group would introduce a specific mass tag onto the analyte, which could be useful for identification and quantification in complex mixtures. Furthermore, the presence of this additional functional group might offer unique fragmentation patterns in MS/MS analysis, aiding in structural elucidation. The development of simple and efficient benzoylation procedures for the derivatization of biogenic amines for HPLC analysis has been reported, demonstrating the ongoing interest in this area. rsc.org

Table 2: Comparison of Benzoyl Chloride and this compound as Derivatization Agents

| Feature | Benzoyl Chloride | This compound (Predicted) |

|---|---|---|

| Reactive Group | Acyl chloride | Acyl chloride |

| Target Analytes | Primary/secondary amines, phenols chromatographyonline.com | Primary/secondary amines, phenols |

| Reaction Speed | Fast (seconds to minutes) chromatographyonline.com | Likely fast |

| Mass Tag | Benzoyl group | Acetamidomethylbenzoyl group |

| Potential Advantage | Well-established, significant sensitivity enhancement nih.gov | Unique mass tag for specific applications, potential for unique MS/MS fragmentation |

Advanced Spectroscopic and Computational Investigations of 4 Acetamidomethyl Benzoyl Chloride and Its Derivatives in Research Contexts

Elucidation of Reaction Intermediates and Product Structures Using Advanced NMR and Mass Spectrometry Techniques.

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of 4-(acetamidomethyl)benzoyl chloride and its reaction products. These methods provide detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound. The expected chemical shifts can be predicted based on the analysis of similar structures. For instance, ¹H NMR data for related compounds like 4-(chloromethyl)benzoyl chloride shows distinct signals for the aromatic and methylene (B1212753) protons. chemicalbook.com In the case of this compound, the spectrum would be more complex due to the presence of the acetamido group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for its identification and for studying reaction intermediates. Under electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), this compound would be expected to show a prominent molecular ion peak.

The fragmentation patterns of benzoyl chloride derivatives are well-documented. nih.gov A characteristic fragment for many benzoylated compounds is the benzoyl cation at m/z 105. nih.gov For this compound, fragmentation would likely involve the loss of the chloride radical followed by further fragmentation of the acetamidomethyl side chain. The study of fragmentation patterns of related molecules, such as ketamine analogues, reveals how different substituents on a core structure influence the fragmentation pathways. mdpi.com High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of fragments and confirming the identity of reaction products with high accuracy. researchgate.net

| Technique | Application for this compound | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Distinct signals for aromatic protons, methylene protons, acetyl methyl protons, and the NH proton. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the carbonyl carbon, aromatic carbons, methylene carbon, and the acetyl group carbons. |

| 2D NMR (COSY, HMBC) | Unambiguous assignment of all signals and confirmation of connectivity. | Correlation peaks confirming the coupling between adjacent protons and long-range C-H correlations. |

| Mass Spectrometry (EI, ESI) | Determination of molecular weight and fragmentation pattern. | Molecular ion peak and characteristic fragment ions resulting from the loss of Cl and fragmentation of the side chain. |

| High-Resolution MS (HRMS) | Accurate mass determination and elemental composition analysis. | Precise mass measurements to confirm the molecular formula of the parent compound and its fragments. |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis in the context of this compound.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the conformational and bonding characteristics of molecules.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent band would be the C=O stretching vibration of the acyl chloride, typically found in the region of 1750-1815 cm⁻¹. The exact position of this band is sensitive to substituent effects. For comparison, the IR spectrum of unsubstituted benzoyl chloride shows a strong C=O band around 1774 cm⁻¹. nist.gov

Other key vibrational modes would include the N-H stretching of the amide group (around 3300 cm⁻¹), the C=O stretching of the amide (Amide I band, around 1650 cm⁻¹), and the N-H bending of the amide (Amide II band, around 1550 cm⁻¹). The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration of the acyl chloride is expected in the 800-600 cm⁻¹ range. The NIST Chemistry WebBook provides reference spectra for related compounds like N-acetylsulfanilyl chloride, which can aid in the interpretation of the spectra of this compound. nist.govdocbrown.info

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration of the acyl chloride would also be a strong feature in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing detailed information about the substitution pattern. Surface-Enhanced Raman Spectroscopy (SERS) could be employed to enhance the signal of this compound, allowing for detection at very low concentrations. mdpi.com Studies on other molecules have demonstrated the utility of Raman spectroscopy in monitoring chemical reactions in real-time. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Comparison |

| Acyl Chloride (C=O) | Stretch | 1750 - 1815 | Benzoyl chloride: ~1774 cm⁻¹ nist.gov |

| Amide (N-H) | Stretch | ~3300 | Typical for secondary amides |

| Amide (C=O) | Stretch (Amide I) | ~1650 | Typical for secondary amides |

| Amide (N-H) | Bend (Amide II) | ~1550 | Typical for secondary amides |

| Aromatic Ring (C-H) | Stretch | >3000 | Common for aromatic compounds |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Common for aromatic compounds |

| Acyl Chloride (C-Cl) | Stretch | 800 - 600 | Expected range for acyl chlorides |

Computational Chemistry and Quantum Mechanical Studies on this compound.

Computational chemistry provides a powerful avenue for investigating the properties of molecules like this compound at an atomic level, offering insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) and ab initio methods are widely used to calculate the electronic structure, optimized geometry, and spectroscopic properties of molecules. For this compound, DFT calculations could be employed to predict its IR and NMR spectra, which can then be compared with experimental data for validation. researchgate.net

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable information about the molecule's reactivity. The LUMO is expected to be localized on the carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify electrophilic and nucleophilic sites within the molecule.

Computational methods are invaluable for studying reaction mechanisms. For reactions involving this compound, such as its reaction with amines or alcohols, DFT can be used to model the entire reaction pathway. This includes identifying the structures of reactants, intermediates, transition states, and products. The calculation of the activation energies for different possible pathways can help in determining the most likely reaction mechanism. For example, studies on the solvolysis of substituted benzoyl chlorides have used computational models to support proposed Sₙ1 and Sₙ2 mechanisms. rsc.org

The 4-(acetamidomethyl) group will influence the reactivity of the benzoyl chloride moiety. Computational studies can quantify this substituent effect. By comparing the calculated properties of this compound with those of unsubstituted benzoyl chloride and other para-substituted derivatives, the electronic and steric effects of the acetamidomethyl group can be elucidated. Hammett plot analysis, often supported by computational data, can provide a quantitative measure of the electronic effect of the substituent on the reaction rate. nih.gov For instance, the electron-donating or -withdrawing nature of the substituent at the para position can significantly impact the stability of reaction intermediates and the energy of transition states in reactions such as nickel-catalyzed cross-coupling. acs.orgacs.org

| Computational Method | Application | Predicted Information |

| DFT/Ab Initio Geometry Optimization | Determine the most stable 3D structure. | Bond lengths, bond angles, and dihedral angles. |

| DFT/Ab Initio Frequency Calculation | Predict vibrational spectra (IR and Raman). | Vibrational frequencies and intensities to compare with experimental data. |

| DFT/Ab Initio NMR Calculation | Predict ¹H and ¹³C NMR chemical shifts. | Chemical shifts to aid in the assignment of experimental spectra. |

| Frontier Molecular Orbital (FMO) Analysis | Understand reactivity. | Energy and distribution of HOMO and LUMO to predict sites of reaction. |

| Molecular Electrostatic Potential (MEP) | Identify reactive sites. | Maps of electrostatic potential showing electron-rich and electron-poor regions. |

| Transition State Theory Calculations | Elucidate reaction mechanisms. | Structures and energies of transition states and activation barriers for reactions. |

Future Research Directions and Emerging Research Avenues for 4 Acetamidomethyl Benzoyl Chloride

Exploration of Asymmetric Synthesis Methodologies employing 4-(Acetamidomethyl)benzoyl chloride derivatives.

The development of asymmetric synthesis methodologies is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Future research will likely focus on the use of this compound in stereoselective reactions.

One promising area is its application in chiral amine synthesis . Chiral amines are vital structural components in a vast array of natural products and pharmaceutical drugs. acs.org The development of catalytic asymmetric hydrogenation has been a significant area of advancement for synthesizing chiral amines. acs.org Future studies could explore the use of this compound as a derivatizing agent to facilitate the separation of enantiomers or as a substrate in novel asymmetric catalytic reactions. For instance, its reaction with a racemic amine, followed by separation of the resulting diastereomeric amides and subsequent hydrolysis, is a classical yet effective approach. More advanced strategies might involve kinetic resolution where a chiral catalyst selectively acylates one enantiomer of a racemic amine or alcohol, leaving the other enantiomer unreacted. A study on the N-acylative kinetic resolution of sulfoximines using chiral 4-arylpyridine-N-oxide as a catalyst with substituted benzoyl chlorides has shown promising results with high selectivity factors. acs.org This methodology could be adapted for this compound to synthesize chiral amines and other important compounds.

Another avenue involves the use of chiral auxiliaries . By attaching a chiral auxiliary to the 4-(acetamidomethyl)benzoyl moiety, it is possible to direct the stereochemical outcome of subsequent reactions. This approach, known as chiral pool synthesis, utilizes readily available chiral starting materials to introduce stereocenters. Research in this area could lead to the development of novel chiral building blocks for complex molecule synthesis. For example, the synthesis of the drug Acalabrutinib involves the amidation of a key intermediate with a chiral proline derivative via an acid chloride, highlighting the importance of such reactions in producing enantiomerically pure drugs. nih.gov

Integration of this compound into Flow Chemistry and Microreactor Systems for Scalable Production.

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The integration of this compound into these systems is a promising direction for its large-scale production and for conducting reactions that are difficult to control in batch.

The high reactivity of acyl chlorides like this compound makes them ideal candidates for flow chemistry. Reactions can be performed at elevated temperatures and pressures with precise control over reaction time, leading to higher yields and purities. This is particularly relevant for reactions with highly reactive reagents or unstable intermediates.

Future research could focus on developing continuous flow processes for the synthesis of derivatives of this compound. For example, a continuous-flow synthesis of m-sulfamoylbenzamide analogues starting from m-(chlorosulfonyl)benzoyl chloride demonstrated increased selectivity at higher temperatures without the need for a catalyst, showcasing the potential of flow chemistry for similar difunctional compounds. rsc.org This approach could be adapted for the selective reaction of the acyl chloride moiety of this compound in the presence of the acetamide (B32628) group.

The table below outlines potential flow chemistry applications for this compound.

| Application Area | Potential Advantage in Flow Chemistry | Key Research Focus |

| Amide Synthesis | Rapid and controlled reaction with amines, minimizing side reactions. | Optimization of reaction conditions (temperature, residence time, stoichiometry) for a wide range of amines. |

| Ester Synthesis | High-throughput screening of catalysts and reaction conditions for esterification. | Development of immobilized catalysts for continuous ester production. |

| Friedel-Crafts Acylation | Improved safety when using hazardous Lewis acids and better control over regioselectivity. | Investigation of solid acid catalysts suitable for flow conditions to enable a greener process. |

| Polymer Synthesis | Precise control over polymer chain length and architecture in polymerization reactions. | Development of continuous polymerization processes for novel functional polymers. |

Development of Biocatalytic or Organocatalytic Transformations utilizing this compound.

Biocatalysis and organocatalysis have emerged as powerful tools in green chemistry, offering mild reaction conditions and high selectivity. The application of these catalytic systems to reactions involving this compound is a burgeoning area of research.

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers high enantioselectivity and regioselectivity. Future research could explore the use of lipases or proteases for the kinetic resolution of racemic alcohols or amines via acylation with this compound. The synthesis of the drug Glasdegib, for example, utilizes a transaminase enzyme for dynamic kinetic resolution, underscoring the power of biocatalysis in pharmaceutical manufacturing. nih.gov

Organocatalysis , the use of small organic molecules as catalysts, provides an alternative to metal-based catalysts. beilstein-journals.org Chiral organocatalysts can be employed for the asymmetric acylation of alcohols and amines. For example, chiral pyridine-N-oxides have been used as catalysts for the N-acylative kinetic resolution of sulfoximines with substituted benzoyl chlorides. acs.org This approach could be extended to this compound for the synthesis of a variety of chiral compounds. The development of novel organocatalysts that can activate the acyl chloride for selective reactions will be a key research focus.

The table below summarizes potential biocatalytic and organocatalytic transformations.

| Catalysis Type | Transformation | Potential Catalyst | Research Goal |

| Biocatalysis | Kinetic resolution of racemic alcohols | Lipases (e.g., Candida antarctica lipase (B570770) B) | High enantiomeric excess of the unreacted alcohol and the ester product. |

| Biocatalysis | Kinetic resolution of racemic amines | Proteases (e.g., Subtilisin) | Enantiopure amines and amides. |

| Organocatalysis | Asymmetric acylation of alcohols | Chiral 4-aminopyridine (B3432731) derivatives | Catalytic, enantioselective synthesis of chiral esters. |

| Organocatalysis | Desymmetrization of meso-diols | Chiral isothiourea catalysts | Formation of enantioenriched mono-acylated products. |

Investigation of Unconventional Reactivity Patterns and Selectivity Challenges with this compound.

The presence of two reactive sites in this compound—the acyl chloride and the N-H bond of the acetamide group—presents both opportunities and challenges in terms of reactivity and selectivity.

Future research could delve into the chemoselective reactions of this molecule. For instance, under certain conditions, it might be possible to selectively react at the acyl chloride without affecting the acetamide group, or vice versa. A study on the chemoselective synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride in a continuous-flow process demonstrated significantly increased chemoselectivity compared to batch reactions. rsc.org This highlights the potential to control the reactivity of difunctional molecules through process optimization.

Another area of interest is the exploration of unconventional reactivity . This could involve investigating its behavior under radical conditions or in the presence of novel catalytic systems that could lead to unexpected transformations. For example, the synthesis of certain benzoic acid derivatives has been achieved through cross-coupling organometal reactions catalyzed by palladium(0) and nickel(0). google.com Exploring such reactions with this compound could lead to novel carbon-carbon bond-forming reactions.

Novel Applications in Advanced Materials and Nanotechnology Research.

The functional groups of this compound make it an attractive building block for the synthesis of advanced materials and for the functionalization of nanomaterials.

In polymer chemistry , this compound can be used as a monomer or a modifying agent to introduce specific functionalities into polymers. The acetamide group can participate in hydrogen bonding, influencing the physical properties of the resulting polymer. The synthesis of functional polymers through the polymerization of monomers like 4-chloromethyl styrene, followed by nucleophilic substitution, is a well-established method for creating materials with tailored properties. asianpubs.org Similarly, this compound could be used to create polymers with potential applications in areas such as drug delivery and biomaterials. Research into the synthesis of functional polymers for the gradual release of bioactive precursors is an active field. nih.govntu.edu.sg

In nanotechnology , this compound can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or iron oxide nanoparticles. unina.itresearchgate.netrsc.org This surface modification can improve their dispersibility, biocompatibility, and can be used to attach other molecules, such as drugs or targeting ligands. nih.govnih.gov For instance, amino-functionalized mesoporous silica nanoparticles have been successfully functionalized with benzoyl chloride to create pH-responsive nanocarriers for corrosion inhibitors. unina.it A similar strategy could be employed with this compound to develop smart drug delivery systems where the release of a therapeutic agent is triggered by a specific stimulus.

The table below details potential applications in materials science.

| Field | Application | Function of this compound | Potential Outcome |

| Polymer Science | Synthesis of functional polyamides | Monomer in condensation polymerization | Polymers with enhanced thermal stability and specific binding properties due to hydrogen bonding. |

| Nanotechnology | Surface modification of nanoparticles | Covalent attachment to amine- or hydroxyl-functionalized nanoparticles | Improved biocompatibility and targeted delivery of nanoparticles for bio-imaging or therapy. |

| Biomaterials | Development of biocompatible coatings | Grafting onto surfaces of medical implants | Reduced protein fouling and improved integration with biological tissues. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.